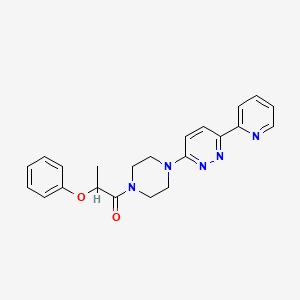

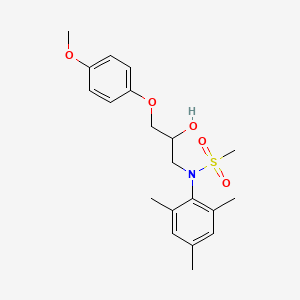

2-Phenoxy-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-Phenoxy-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one” is a complex organic molecule that contains several functional groups and rings, including a phenoxy group, a pyridazinyl group, and a piperazinyl group . These groups are common in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenoxy group, a pyridazinyl group, and a piperazinyl group. These groups could potentially allow for various interactions with biological targets .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of its functional groups. For instance, the piperazine ring might undergo reactions at the nitrogen atoms, and the phenoxy group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple nitrogen atoms might increase its polarity, potentially affecting its solubility in various solvents .Scientific Research Applications

Pharmacology: Analgesic Development

The pharmacological application of this compound could be in the development of analgesics. Pyridazinone derivatives have shown promise as pain relievers due to their analgesic and anti-inflammatory properties . This compound could be synthesized and tested for its ability to alleviate pain in various models.

Biochemistry: Peptide Derivatization

In biochemistry, the compound could serve as a derivatization reagent for peptides. Derivatization can enhance the detection and quantification of peptides in complex biological samples. The piperazine moiety within the compound could be used to modify carboxyl groups on peptides, aiding in their analysis .

Organic Chemistry: Synthesis of Heterocyclic Compounds

Organic chemists could utilize this compound in the synthesis of new heterocyclic compounds. The pyridazinone core is a versatile scaffold that can be functionalized to create a wide array of heterocycles, which are crucial in the development of pharmaceuticals and agrochemicals .

Materials Science: Gas Adsorption Materials

In materials science, the compound’s structural features could be harnessed to create materials with selective gas adsorption properties. For instance, its rigid framework might be used to develop porous materials that selectively adsorb carbon dioxide, which is valuable for environmental applications .

Chemical Biology: Antimicrobial Activity

Finally, in chemical biology, the compound could be investigated for its antimicrobial activity. Pyridazinone derivatives have been known to exhibit antimicrobial properties, and this compound could be part of studies aimed at finding new agents to combat resistant bacterial strains .

Mechanism of Action

Target of Action

Pyridazinone derivatives, which this compound is a part of, have been shown to interact with a range of biological targets and exhibit various physiological effects .

Mode of Action

Pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .

Biochemical Pathways

Pyridazinone derivatives have been shown to interact with various biochemical pathways, leading to a range of physiological effects .

Pharmacokinetics

One pyridazinone derivative has been reported to have high oral bioavailability , which might suggest similar properties for this compound.

Result of Action

Pyridazinone derivatives have been shown to possess a wide range of anticipated biological properties .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-phenoxy-1-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c1-17(29-18-7-3-2-4-8-18)22(28)27-15-13-26(14-16-27)21-11-10-20(24-25-21)19-9-5-6-12-23-19/h2-12,17H,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIAXVMPLIKWKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=CC=N3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[[1-(hydroxymethyl)cyclobutyl]-(oxan-4-yl)methyl]propanamide](/img/structure/B2865084.png)

![2-(2-chlorophenyl)-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2865089.png)

![4-Butyl-6-[3-(dimethylamino)acryloyl]-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B2865091.png)

![N-(2,5-dimethylphenyl)-2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2865092.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxynicotinamide](/img/structure/B2865094.png)

![2,4,8-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B2865096.png)

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2865101.png)

![2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)furan-3-carboxamide](/img/structure/B2865103.png)

![N-(4-fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2865106.png)